molecular formula C15H17FN4O B1438575 {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol CAS No. 1038724-53-6

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol

Cat. No.: B1438575
CAS No.: 1038724-53-6
M. Wt: 288.32 g/mol
InChI Key: CQQDGQPDMFMKNQ-UHFFFAOYSA-N
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Description

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol is a chemical compound with the molecular formula C15H17FN4O It is a fluorinated aromatic compound that contains a piperazine ring substituted with a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol typically involves multiple steps. One common method starts with the fluorination of a suitable aromatic precursor, followed by the introduction of the piperazine and pyrimidine groups. The final step involves the reduction of the intermediate compound to obtain the desired methanol derivative. Reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    {3-Fluoro-4-[4-(pyridin-2-yl)piperazin-1-yl]phenyl}methanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

The uniqueness of {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the pyrimidine-substituted piperazine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

[3-fluoro-4-(4-pyrimidin-2-ylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c16-13-10-12(11-21)2-3-14(13)19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10,21H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQDGQPDMFMKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)CO)F)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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